molecular formula C30H24ClN3O2S2 B12035450 (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12035450
M. Wt: 558.1 g/mol
InChI Key: XGICYRBXGVAORL-PKAZHMFMSA-N
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Description

The compound (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by reacting a thiourea derivative with a halogenated benzyl compound under basic conditions.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates through a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and chlorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Thiazolidinone Derivatives: Compounds with variations in the thiazolidinone ring structure.

    Allyloxy Substituted Compounds: Molecules with different allyloxy groups attached to aromatic rings.

The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H24ClN3O2S2

Molecular Weight

558.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H24ClN3O2S2/c1-3-15-36-24-13-14-25(20(2)16-24)28-22(19-34(32-28)23-10-5-4-6-11-23)17-27-29(35)33(30(37)38-27)18-21-9-7-8-12-26(21)31/h3-14,16-17,19H,1,15,18H2,2H3/b27-17-

InChI Key

XGICYRBXGVAORL-PKAZHMFMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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